![molecular formula C14H13BrClN3O B11784453 8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11784453.png)
8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound featuring a bicyclic hexane ring fused with a pyrido[2,3-d]pyrimidinone core. This compound is notable for its unique structural configuration, which imparts distinct chemical and physical properties. It is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Bicyclo[3.1.0]hexane Ring: This can be achieved through intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysts.
Bromination and Chlorination:
Pyrido[2,3-d]pyrimidinone Core Construction: This step involves the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions to form the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated derivatives.
Substitution: Formation of substituted pyrido[2,3-d]pyrimidinones.
Applications De Recherche Scientifique
8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the halogen atoms may participate in halogen bonding, enhancing its binding affinity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloropyrimidin-4(3H)-one: Similar bicyclic structure but lacks the pyridine ring.
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Similar core structure but lacks the bicyclic hexane ring.
Uniqueness
8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the combination of its bicyclic hexane ring and the pyrido[2,3-d]pyrimidinone core. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H13BrClN3O |
|---|---|
Poids moléculaire |
354.63 g/mol |
Nom IUPAC |
8-(3-bicyclo[3.1.0]hexanyl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H13BrClN3O/c1-6-10-5-17-14(16)18-12(10)19(13(20)11(6)15)9-3-7-2-8(7)4-9/h5,7-9H,2-4H2,1H3 |
Clé InChI |
ULZIVJIBWLVWAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C2=NC(=NC=C12)Cl)C3CC4CC4C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


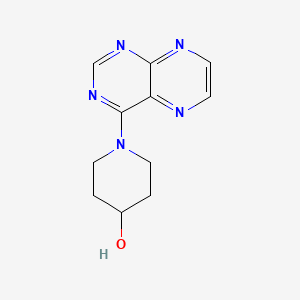
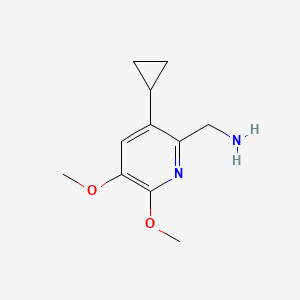
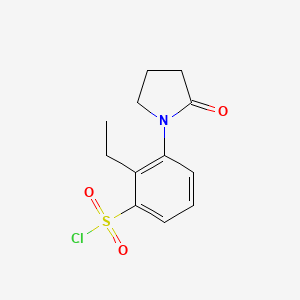


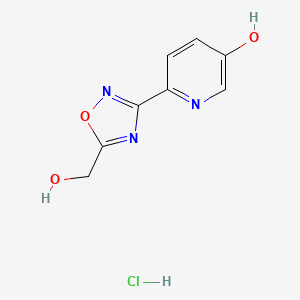
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)


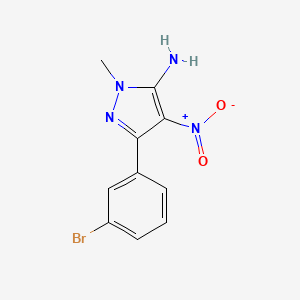
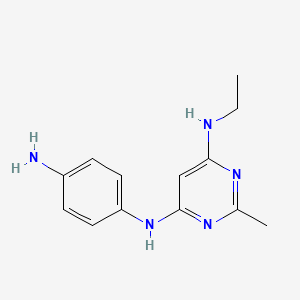
![6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11784458.png)
